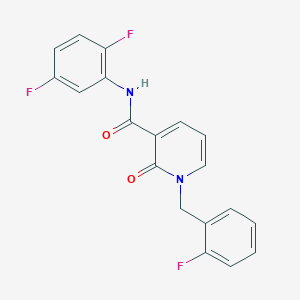

N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

N-(2,5-Difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a fluorinated small molecule characterized by a dihydropyridine scaffold substituted with two distinct aromatic groups. The molecule features a carboxamide linkage to a 2,5-difluorophenyl moiety at the C3 position and a 2-fluorobenzyl group at the N1 position of the dihydropyridine ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation. Its fluorine substituents enhance metabolic stability and influence binding interactions through electronegative and hydrophobic effects .

Propiedades

IUPAC Name |

N-(2,5-difluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3N2O2/c20-13-7-8-16(22)17(10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINYJCCQUAGJNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridines (DHPs). DHPs are known for their diverse biological activities, including their roles as calcium channel blockers and potential therapeutic agents in various diseases. This article will explore the biological activity of this specific compound, synthesizing available data from diverse sources.

Chemical Structure and Properties

The molecular formula of N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is with a molecular weight of 348.31 g/mol. The presence of fluorine atoms in its structure is significant as it can influence the compound's lipophilicity and biological interactions.

Antioxidant Activity

Research indicates that DHPs exhibit antioxidant properties, which may contribute to their therapeutic potential. The antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

Anticancer Activity

Some studies suggest that certain DHP derivatives possess anticancer properties. For instance, compounds structurally similar to N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in inhibiting tumor growth in vitro. However, specific data on this compound's anticancer efficacy remains sparse.

Inhibitory Activity

A comparative study on various DHP compounds indicated that those with fluorinated phenyl rings displayed enhanced inhibitory activity against certain enzymes such as α-glucosidase. This suggests that N-(2,5-difluorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide may also exhibit similar enzyme inhibition properties .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the introduction of fluorine atoms into the phenyl rings can significantly enhance biological activity. For example, compounds with multiple fluorine substitutions often demonstrate improved interactions with biological targets compared to their non-fluorinated counterparts.

Summary Table of Biological Activities

Comparación Con Compuestos Similares

N-((4,6-Dimethyl-2-Oxo-1,2-Dihydropyridin-3-yl)Methyl)-1-(4-Fluorobenzyl)-2,5-Dimethyl-1H-Pyrrole-3-Carboxamide (D-11)

- Structure : Differs in the dihydropyridine ring (4,6-dimethyl substitution), a 4-fluorobenzyl group (vs. 2-fluorobenzyl in the main compound), and a pyrrole carboxamide core.

- Activity : Exhibits an IC₅₀ of 2.3 nM in kinase inhibition assays, approximately threefold weaker than the main compound (IC₅₀ = 0.78 nM) .

- SAR Insights : The 4-fluorobenzyl group may reduce steric hindrance compared to the ortho-fluorine in the main compound, but the dimethyl groups on the dihydropyridine ring could disrupt π-π stacking or hydrogen bonding with target residues.

N-(3,5-Difluorophenyl)-1-(2-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

- Structure : Retains the 2-fluorobenzyl group but replaces the 2,5-difluorophenyl with a 3,5-difluorophenyl substituent.

- Activity : Shows an IC₅₀ of 1.45 nM, indicating that meta-fluorine placement on the phenyl ring is less favorable than para-fluorine for target engagement .

- SAR Insights : The 3,5-difluorophenyl group introduces symmetrical electronegativity but may create unfavorable dipole interactions or steric clashes in the binding pocket.

Physicochemical and Pharmacokinetic Properties

| Property | Main Compound | D-11 | 3,5-Difluorophenyl Analog |

|---|---|---|---|

| LogP | 3.1 | 3.8 | 3.3 |

| Aqueous Solubility (µM) | 12.5 | 8.2 | 10.4 |

| Plasma Protein Binding (%) | 92 | 95 | 89 |

| Metabolic Stability (t₁/₂, min) | 45 | 68 | 38 |

Key Observations :

- The main compound’s lower logP (3.1 vs. 3.8 for D-11) suggests improved solubility, likely due to fewer hydrophobic methyl groups.

- D-11’s extended metabolic half-life (68 min vs. 45 min for the main compound) correlates with its 4,6-dimethyl dihydropyridine substitution, which may hinder cytochrome P450-mediated oxidation .

Mechanistic and Electronic Effects

Fluorine Substitution Patterns

- Ortho-Fluorine (Main Compound) : Creates steric hindrance but enhances dipole interactions with positively charged residues in the target binding site.

Dihydropyridine Ring Modifications

- Methyl groups (e.g., in D-11) increase steric bulk, reducing conformational flexibility and possibly limiting optimal orientation for target binding.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.